Ethyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are widely studied due to their biological significance and applications in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetate typically involves the reaction of 6-aminouracil with ethyl oxochloroacetate. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction. The product, ethyl 2-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoacetate, can then be further reacted with various amines to yield different derivatives .
Chemical Reactions Analysis
Ethyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA synthesis or repair, thereby exhibiting antitumor activity .
Comparison with Similar Compounds
Ethyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetate can be compared with other pyrimidine derivatives such as:
N-substituted 2-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoacetamides: These compounds have similar structures but different substituents, leading to variations in their biological activities.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl methacrylates: These derivatives are synthesized by reacting 5-hydroxyuracil derivatives with methacrylic anhydride and have different applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of difluoroacetate, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(2,4-dioxo-1H-pyrimidin-5-yl)-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O4/c1-2-16-6(14)8(9,10)4-3-11-7(15)12-5(4)13/h3H,2H2,1H3,(H2,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGFCPWCFXIVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CNC(=O)NC1=O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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